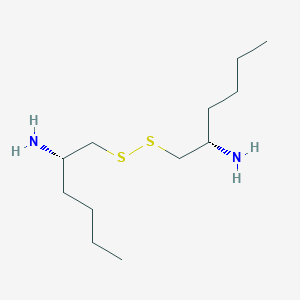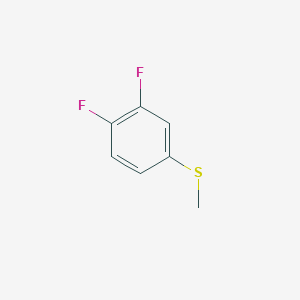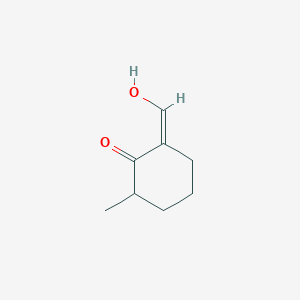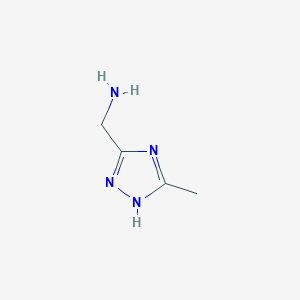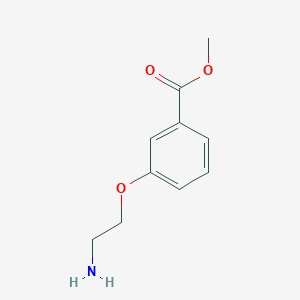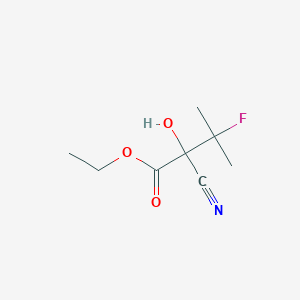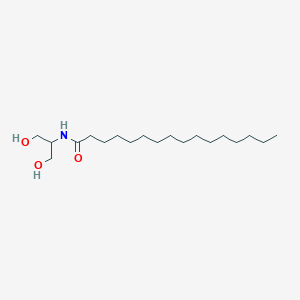
Palmitoyl Serinol
Vue d'ensemble
Description
Le Palmitoyl Sériol, également connu sous le nom de N-Palmitoyl Sériol, est un composé appartenant à la classe des N-acyl amides. Sa structure est similaire à celle de la N-Palmitoyl éthanolamine et contient une liaison amide et deux groupes hydroxy. Ce composé a attiré l'attention en raison de ses effets neuroprotecteurs potentiels et de son rôle dans l'amélioration de la barrière de perméabilité épidermique .
Applications De Recherche Scientifique
Palmitoyl Serinol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its role in cellular signaling and modulation of biological responses.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Industry: Used in the formulation of skincare products to improve the epidermal permeability barrier
Mécanisme D'action
Target of Action
Palmitoyl Serinol primarily targets ceramides, a class of sphingolipids that are crucial for the formation of the epidermal permeability barrier . Ceramides comprise approximately 50% of the epidermal lipid content by mass .
Mode of Action
this compound interacts with its targets by stimulating ceramide production through a CB1-dependent mechanism . This interaction results in significant changes in cellular ceramide levels, particularly in human epidermal keratinocytes (KC) following this compound treatment .
Biochemical Pathways
The affected biochemical pathways involve both de novo ceramide synthesis and sphingomyelin hydrolysis-pathways . Importantly, this compound selectively increases ceramides with long-chain fatty acids (FAs) (C22–C24), which mainly account for the formation of the epidermal barrier, through activation of ceramide synthase (CerS) 2 and Cer3 in IL-4-mediated inflamed KC .
Pharmacokinetics
It is known that this compound has a significant increase in cell viability in an in vitro system exposed to reactive oxygen species (ros) .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in cell viability and a decrease in inflammatory cytokines such as IL-1β . It also results in increased acetylcholine levels .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of inflammatory cytokines. For example, in an in vitro model of Th2 type cytokine (IL-4)-mediated skin inflammation, this compound was shown to stimulate epidermal ceramide production .
Analyse Biochimique
Biochemical Properties
Palmitoyl Serinol plays a crucial role in various biochemical reactions, particularly those involving lipid metabolism and skin barrier function. It interacts with several enzymes and proteins, including ceramide synthases (CerS2 and CerS3), which are involved in the synthesis of ceramides. Ceramides are essential components of the skin barrier, and their production is stimulated by this compound . Additionally, this compound has been shown to interact with cannabinoid receptor 1 (CB1), which is involved in regulating skin homeostasis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In keratinocytes, the primary cell type in the epidermis, this compound enhances the production of ceramides, thereby strengthening the skin barrier . It also reduces inflammation by modulating the expression of pro-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13) . Furthermore, this compound influences cell signaling pathways, including the activation of CB1 receptors, which play a role in maintaining skin homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and activates ceramide synthases, leading to increased ceramide production . This activation is crucial for maintaining the integrity of the skin barrier. Additionally, this compound interacts with CB1 receptors, which modulate various cellular processes, including inflammation and cell proliferation . These interactions result in the inhibition of pro-inflammatory cytokine production and the promotion of skin barrier repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the topical application of this compound leads to a rapid improvement in skin barrier function, with significant effects observed within one week . The compound is relatively stable and does not degrade quickly, allowing for sustained benefits over time. Long-term studies have demonstrated that continuous application of this compound can prevent the development of skin disorders characterized by inflammation and barrier dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively enhances skin barrier function and reduces inflammation without causing adverse effects . At higher doses, there may be a risk of toxicity or adverse reactions, although specific threshold levels have not been well-documented. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with ceramide synthases, leading to the production of ceramides with long-chain fatty acids (C22-C24) . These ceramides are crucial for maintaining the structural integrity of the skin barrier. Additionally, this compound may influence metabolic flux by modulating the activity of enzymes involved in lipid synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is likely to be incorporated into lipid membranes, where it can exert its effects on skin barrier function . The localization and accumulation of this compound within the epidermis are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid membranes of the epidermis. It may also be found in other cellular compartments, such as the endoplasmic reticulum, where ceramide synthesis occurs . The activity and function of this compound are influenced by its localization, as it needs to be in proximity to ceramide synthases and CB1 receptors to exert its effects . Post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le Palmitoyl Sériol peut être synthétisé par réaction du sérinol (2-amino-1,3-propanediol) avec l'acide palmitique. La réaction implique généralement la formation d'une liaison amide entre le groupe amino du sérinol et le groupe carboxyle de l'acide palmitique. Les conditions de réaction comprennent souvent l'utilisation d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide .
Méthodes de production industrielle : La production industrielle du Palmitoyl Sériol peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus peut inclure l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité de la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions : Le Palmitoyl Sériol subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxy du Palmitoyl Sériol peuvent être oxydés pour former les composés carbonylés correspondants.
Réduction : La liaison amide peut être réduite pour former l'amine correspondante.
Substitution : Les groupes hydroxy peuvent subir des réactions de substitution avec divers réactifs pour former des esters ou des éthers.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.
Substitution : Des réactifs comme les chlorures d'acyle ou les halogénoalcanes peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Formation de composés carbonylés.
Réduction : Formation d'amines.
Substitution : Formation d'esters ou d'éthers.
4. Applications de la recherche scientifique
Le Palmitoyl Sériol a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse d'autres composés.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et la modulation des réponses biologiques.
Médecine : Enquêté pour ses effets neuroprotecteurs et ses applications thérapeutiques potentielles dans les maladies neurodégénératives.
Industrie : Utilisé dans la formulation de produits de soins de la peau pour améliorer la barrière de perméabilité épidermique
5. Mécanisme d'action
Le Palmitoyl Sériol exerce ses effets par l'activation des récepteurs cannabinoïdes, en particulier CB1 et GPR119. L'activation de ces récepteurs entraîne la modulation des voies de signalisation intracellulaires, notamment l'inhibition de l'hydrolase des amides d'acides gras et l'activation de la kinase régulée par le signal extracellulaire (ERK). Cela entraîne une augmentation des niveaux de céramides, qui jouent un rôle crucial dans le maintien de la barrière épidermique et la modulation du destin des cellules neuronales .
Composés similaires :
N-Palmitoyl éthanolamine : Structurellement similaire avec une liaison amide et des groupes hydroxy.
2-Arachidonoyl glycérol : Contient des groupes hydroxy similaires mais diffère dans la chaîne d'acides gras.
Anandamide : Partage la liaison amide mais possède des groupes fonctionnels différents.
Unicité : Le Palmitoyl Sériol est unique en raison de ses deux groupes hydroxy et de sa capacité à activer à la fois les récepteurs CB1 et GPR119. Cette double activation entraîne des effets neuroprotecteurs améliorés et une meilleure fonction de barrière épidermique par rapport à d'autres composés similaires .
Comparaison Avec Des Composés Similaires
N-Palmitoyl ethanolamine: Structurally similar with an amide bond and hydroxy groups.
2-Arachidonoyl Glycerol: Contains similar hydroxy groups but differs in the fatty acid chain.
Anandamide: Shares the amide bond but has different functional groups.
Uniqueness: Palmitoyl Serinol is unique due to its dual hydroxy groups and its ability to activate both CB1 and GPR119 receptors. This dual activation leads to enhanced neuroprotective effects and improved epidermal barrier function compared to other similar compounds .
Propriétés
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUNFYMZKTWADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432042 | |
| Record name | Palmitoyl Serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitoyl Serinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
126127-31-9 | |
| Record name | N-[2-Hydroxy-1-(hydroxymethyl)ethyl]hexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126127-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Palmitoyl serinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126127319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl Serinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PALMITOYL SERINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0RQQ7PY44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Palmitoyl Serinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Palmitoyl serinol interact with cells to produce its effects?
A: N-Palmitoyl serinol acts as an agonist for two key receptors: the cannabinoid receptor CB1 and GPR119 [, , ]. Activation of CB1 in epidermal keratinocytes has been linked to increased ceramide production, particularly those with long-chain fatty acids (C22-C24), which are crucial for a healthy epidermal permeability barrier []. While the exact mechanism of GPR119 activation by N-Palmitoyl serinol in skin cells is not fully elucidated in these studies, it's known that GPR119 activation in other tissues, like the pancreas, stimulates the release of GLP-1, a hormone with anti-inflammatory properties [].
Q2: What are the potential therapeutic benefits of N-Palmitoyl serinol for skin conditions?
A: Research suggests that topical application of N-Palmitoyl serinol could be beneficial for skin conditions characterized by inflammation and a compromised epidermal barrier, such as atopic dermatitis [, ]. Studies using a murine model of allergic contact dermatitis demonstrated that topical N-Palmitoyl serinol prevented the development of epidermal permeability barrier dysfunction []. This protective effect is attributed to its ability to stimulate ceramide production in keratinocytes, thereby strengthening the skin barrier [].
Q3: Are there any insights into the potential neuroprotective effects of N-Palmitoyl serinol?
A: While more research is needed, preliminary findings suggest that N-Palmitoyl serinol might offer neuroprotective benefits, potentially through its action on the gut-brain axis []. In a study using a scopolamine-induced mouse model of neurodegeneration, N-Palmitoyl serinol showed promising results. It improved cell survival in an in vitro system exposed to reactive oxygen species and attenuated scopolamine-induced memory impairments and passive avoidance disorder in vivo []. These effects were accompanied by increased acetylcholine levels and reduced inflammatory markers in the brain, suggesting a potential role for N-Palmitoyl serinol in modulating neuroinflammation and neurotransmission [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



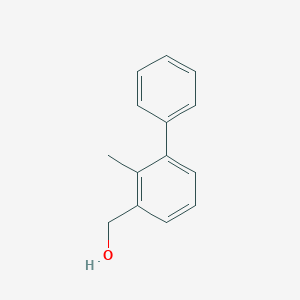
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
